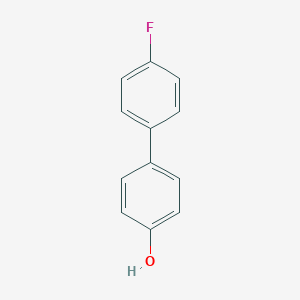

4-Fluoro-4'-hydroxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJNKJGPJVOGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323107 | |

| Record name | 4-Fluoro-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-94-7 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 324-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-4'-hydroxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7): Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Fluorinated Biphenyl Scaffold

4-Fluoro-4'-hydroxybiphenyl, also known by its IUPAC name 4-(4-fluorophenyl)phenol, is a bifunctional organic compound that has garnered significant interest in both pharmaceutical and materials science research. Its structure, a biphenyl core functionalized with a hydroxyl group on one ring and a fluorine atom on the other, is not a random assortment of functionalities. Instead, it represents a deliberate design choice that leverages the unique physicochemical properties of each group to create a versatile chemical intermediate.

The hydroxyl group provides a reactive handle for further chemical modification and imparts polarity, while the strategically placed fluorine atom can profoundly influence the molecule's electronic properties, metabolic stability, and binding interactions when incorporated into larger bioactive molecules.[1][2][3][4] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's core properties, providing field-proven methodologies for its synthesis and purification, and exploring its applications and biological significance.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically supplied as a white to off-white crystalline solid, and its key identifiers and properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 324-94-7[5] |

| Molecular Formula | C₁₂H₉FO[5] |

| IUPAC Name | 4-(4-fluorophenyl)phenol[5] |

| Synonyms | 4'-Fluoro[1,1'-biphenyl]-4-ol, 4-Hydroxy-4'-fluorobiphenyl[5] |

| InChI Key | QSJNKJGPJVOGPK-UHFFFAOYSA-N[5] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)O[5] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 188.20 g/mol | [5] |

| Monoisotopic Mass | 188.06374 Da | [6] |

| Appearance | White to Almost white powder/crystal | [2] |

| Melting Point | 152 °C | [2] |

| Boiling Point | 303.7 ± 17.0 °C (Predicted) | [2] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Toxicological and Safety Data

As with any laboratory chemical, appropriate handling procedures are paramount. The compound is classified as causing skin and serious eye irritation.

| Hazard Class | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Section 2: Synthesis and Purification Protocols

The reliable synthesis of this compound is critical for its application in further research and development. The most robust and widely adopted method for constructing the biaryl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction's tolerance of a wide range of functional groups makes it ideal for this specific target molecule.

Diagram of Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound , 98% , 324-94-7 - CookeChem [cookechem.com]

- 3. p-Hydroxybiphenyl [webbook.nist.gov]

- 4. jsynthchem.com [jsynthchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - this compound (C12H9FO) [pubchemlite.lcsb.uni.lu]

- 7. 4-[[(4-Fluorophenyl)imino]methyl]phenol | C13H10FNO | CID 720254 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-4'-hydroxybiphenyl: Molecular Structure, Weight, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-hydroxybiphenyl is a fluorinated biphenyl derivative of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique molecular architecture, featuring a biphenyl core functionalized with a hydroxyl group and a fluorine atom at the para positions of the respective phenyl rings, imparts a distinct set of physicochemical properties.[1] This guide provides a comprehensive overview of its molecular structure, molecular weight, and a detailed protocol for its synthesis, tailored for professionals in research and development. The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making this compound a valuable building block in the design of novel therapeutic agents and advanced materials.[1]

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉FO | [2][3] |

| Molecular Weight | 188.20 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [3] |

| CAS Number | 324-94-7 | [2][3] |

| Synonyms | 4-(4-Fluorophenyl)phenol, 4'-Fluoro-4-biphenylol | [3][4] |

The molecular structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a hydroxyl (-OH) group at the 4-position, and the other with a fluorine (-F) atom at the 4'-position. This substitution pattern leads to a largely planar molecule, although there is some degree of torsional freedom around the biphenyl linkage.

Molecular Visualization

The following diagram illustrates the 2D and 3D representations of the this compound molecule.

Caption: 2D representation of this compound.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, 4-fluorophenylboronic acid is coupled with 4-bromophenol.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenol) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic substituent from the organoboron compound (4-fluorophenylboronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

Experimental Protocol

Materials:

-

4-Bromophenol

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 4-bromophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the phenol ring will be influenced by the electron-donating hydroxyl group, while the protons on the fluorophenyl ring will be affected by the electron-withdrawing and coupling effects of the fluorine atom.

-

Aromatic Protons (Phenol Ring): Two doublets in the region of δ 6.8-7.2 ppm, corresponding to the protons ortho and meta to the hydroxyl group.

-

Aromatic Protons (Fluorophenyl Ring): Two multiplets or doublets of doublets in the region of δ 7.0-7.6 ppm, due to coupling with the fluorine atom and adjacent protons.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically between δ 4.5-8.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons. The chemical shifts will be influenced by the substituents.

-

Carbons of the Phenol Ring: The carbon bearing the hydroxyl group (C-OH) is expected to be deshielded (δ 155-160 ppm). The other carbons will appear in the typical aromatic region (δ 115-140 ppm).

-

Carbons of the Fluorophenyl Ring: The carbon directly attached to the fluorine atom (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly deshielded (δ 160-165 ppm). The ortho and meta carbons will also exhibit smaller C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the loss of CO, and other characteristic fragments of the biphenyl core.

Applications in Research and Development

This compound serves as a crucial intermediate in several areas of chemical research and industry:

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs). Its ability to interact with enzymes like cytochrome P450 makes it a compound of interest in drug metabolism studies.[1]

-

Materials Science: The unique electronic properties conferred by the fluorine and hydroxyl groups make it a valuable precursor for the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1]

-

Organic Synthesis: It is a versatile building block in organic synthesis, enabling the creation of more complex molecules with tailored properties.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in both pharmaceutical and materials science applications. Its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction is well-established. This guide provides a foundational understanding of its molecular structure, properties, and a practical approach to its synthesis, serving as a valuable resource for researchers and developers in the field. Further experimental investigation into its spectroscopic characterization will undoubtedly contribute to its broader application and understanding.

References

-

This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis. (URL: [Link])

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Key Synthesis Routes and Purification Methods for this compound. (URL: [Link])

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. (URL: [Link])

Sources

An In-Depth Technical Guide to the Solubility of 4-Fluoro-4'-hydroxybiphenyl in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 4-Fluoro-4'-hydroxybiphenyl

This compound is a fluorinated aromatic compound of significant interest in the fields of materials science and pharmaceutical development. Its unique molecular structure, featuring a biphenyl core functionalized with both a hydroxyl group and a fluorine atom, imparts desirable properties for various applications. In materials science, it serves as a key building block for liquid crystals and advanced polymers.[1] In the pharmaceutical industry, it is a crucial intermediate in the synthesis of novel drug candidates, including nonsteroidal anti-inflammatory drugs (NSAIDs), and is also studied for its interactions with enzymes like cytochrome P450.[1]

The successful application of this compound in these domains is fundamentally dependent on a thorough understanding of its solubility in organic solvents. Solubility dictates the feasibility of its use in synthesis, purification, formulation, and processing. For researchers, scientists, and drug development professionals, a comprehensive grasp of its solubility profile is not merely academic—it is a prerequisite for innovation and a cornerstone of process optimization.

This technical guide provides a holistic approach to understanding the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this document focuses on empowering the researcher with the foundational knowledge, theoretical tools, and practical experimental methodologies required to predict, determine, and manipulate its solubility. We will delve into the molecular characteristics that govern its solubility, explore predictive models to guide solvent selection, and provide detailed protocols for accurate experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the interplay between its nonpolar biphenyl backbone and its polar functional groups is key.

| Property | Value/Description | Influence on Solubility |

| Molecular Formula | C₁₂H₉FO | |

| Molecular Weight | 188.20 g/mol [2][3] | |

| Melting Point | Approximately 172°C[2][3][4] | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |

| Structure | A biphenyl core with a hydroxyl (-OH) group on one phenyl ring and a fluorine (-F) atom on the other. | The biphenyl core is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents. |

| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor. | This significantly enhances solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO). |

| Polarity | The molecule possesses both polar (hydroxyl and fluorine groups) and nonpolar (biphenyl rings) regions, making it somewhat amphiphilic. | The fluorine atom increases polarity, but its effect is less pronounced than the hydroxyl group. Overall polarity will determine the optimal solvent polarity for dissolution. |

| Qualitative Solubility | Reported to be soluble in methanol.[2][3][5] | This is consistent with the presence of the hydroxyl group, which can form strong hydrogen bonds with methanol. |

The dual nature of the this compound molecule—a large nonpolar surface area combined with a potent hydrogen-bonding group—suggests a complex solubility profile. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, aqueous systems. Its optimal solubility is expected in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding.

Theoretical Approaches to Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance in selecting a promising range of solvents. This predictive approach saves time, reduces waste, and offers insights into the molecular interactions driving solubility.

Hansen Solubility Parameters (HSP): A Framework for "Like Dissolves Like"

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule, whether a solute or a solvent, can be characterized by these three parameters, defining a point in "Hansen space". The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity between the solute and the solvent. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. By testing the solubility in a range of solvents with known HSPs, a "solubility sphere" can be defined for the solute. Solvents that fall within this sphere are predicted to be good solvents.

Below is a table of HSP values for common organic solvents to aid in preliminary solvent screening:

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

(Data sourced from various compilations of Hansen Solubility Parameters)

A logical workflow for using HSP in solvent selection is depicted below:

Caption: Workflow for using Hansen Solubility Parameters to guide solvent selection.

COSMO-RS: A Quantum Mechanical Approach to Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool that predicts thermodynamic properties of fluids and solutions from first principles.[6][7] It combines quantum mechanics with statistical thermodynamics to provide quantitative predictions of solubility, making it a highly valuable tool in modern drug discovery and materials science.[8]

The COSMO-RS workflow involves two main steps:

-

Quantum Chemical Calculation (COSMO): A quantum chemical calculation is performed for the isolated molecule (both the solute and the solvent molecules) in a virtual conductor. This generates a "screening charge density" (σ-profile) on the surface of the molecule, which is a unique fingerprint of its polarity.[9]

-

Statistical Thermodynamics (COSMO-RS): The σ-profiles of the solute and solvent molecules are then used in a statistical thermodynamics calculation to determine the chemical potential of the solute in the solvent. This chemical potential is directly related to its activity coefficient and, consequently, its solubility.[7][9]

For solid compounds like this compound, an accurate solubility prediction using COSMO-RS requires additional input parameters:

-

Melting Point (Tₘ): The temperature at which the solid melts.

-

Enthalpy of Fusion (ΔHfus): The energy required to melt the solid at its melting point.

These values account for the energy required to break the crystal lattice of the solid.

The following diagram illustrates the workflow for predicting solubility using COSMO-RS:

Caption: The workflow for predicting the solubility of a solid compound using COSMO-RS.

Experimental Determination of Solubility: The Gold Standard

While theoretical models are excellent for screening, experimental determination remains the gold standard for obtaining accurate solubility data. The isothermal equilibrium shake-flask method is the most reliable technique for measuring thermodynamic solubility.[8]

Isothermal Equilibrium (Shake-Flask) Method

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature. The protocol is as follows:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that the solution reaches saturation and is in equilibrium with the undissolved solid.[8]

-

For volatile solvents, ensure the container is tightly sealed to prevent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be done using a shaker, orbital mixer, or magnetic stirrer in a temperature-controlled environment (e.g., an incubator or water bath).

-

The time required to reach equilibrium can vary from a few hours to several days and should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant. For many pharmaceutical compounds, 24 to 72 hours is a common equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.

-

Common methods for phase separation include centrifugation followed by careful collection of the supernatant, or filtration using a syringe filter (e.g., 0.45 µm PTFE for organic solvents).

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the analytical method).

-

Determine the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

-

The following diagram outlines the shake-flask experimental workflow:

Caption: Step-by-step workflow for the isothermal equilibrium shake-flask method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the accurate quantification of this compound in the saturated solvent samples. A reversed-phase HPLC method is well-suited for this type of aromatic compound.

Example HPLC Method Parameters:

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for hydrophobic compounds like biphenyl derivatives.[7] |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) | The ratio can be optimized to achieve a suitable retention time and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | e.g., 254 nm | Biphenyl systems typically have strong UV absorbance. The optimal wavelength should be determined by running a UV scan. |

Protocol for Quantification:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).

-

Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the diluted samples.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.[9]

-

-

Analyze Samples:

-

Inject the diluted supernatant samples from the shake-flask experiment into the HPLC system.

-

Record the peak area for this compound.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration in the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Safety and Handling Considerations

As with any chemical, proper safety precautions must be observed when handling this compound. Always consult the latest Safety Data Sheet (SDS) before use.

-

Hazards: this compound is known to cause skin irritation and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Wash hands thoroughly after handling.

-

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

-

Conclusion

References

-

Kim, D., & Lee, S. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

-

Lourbakos, A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 265. Available at: [Link]

-

Klamt, A., et al. (2003). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE Annual Meeting Conference Proceedings. Available at: [Link]

-

Wikipedia. (n.d.). COSMO-RS. Available at: [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Pharmaceutical Development and Technology, 12(6), 647-657. Available at: [Link]

-

SCM. (2010). COSMO-RS Tutorial 3: solubilities, log P, VLE, and more thermodynamic properties of fluids. YouTube. Available at: [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

-

SCM. (n.d.). The COSMO-RS compound database tutorial - Polymers. Available at: [Link]

-

Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Royal Society of Chemistry. Available at: [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

-

Industrial & Engineering Chemistry Research. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Available at: [Link]

-

Bocascience. (n.d.). This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-4'-methoxybiphenyl. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. scm.com [scm.com]

- 2. COSMO-RS - Wikipedia [en.wikipedia.org]

- 3. COSMO-RS for Modern Rational Drug Design and the SAMPL Challenge - Dassault Systèmes blog [blog.3ds.com]

- 4. zenodo.org [zenodo.org]

- 5. scm.com [scm.com]

- 6. scm.com [scm.com]

- 7. ehu.eus [ehu.eus]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

A Guide to the Synthesis of 4-Fluoro-4'-hydroxybiphenyl from 4-Fluorobiphenyl: Strategies and Methodologies

An In-depth Technical Guide

Executive Summary

4-Fluoro-4'-hydroxybiphenyl is a pivotal intermediate in the development of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and a key building block in material science for liquid crystals and OLEDs.[1] Its unique molecular architecture, featuring a hydroxyl group and a fluorine atom on a biphenyl scaffold, imparts desirable electronic and physiological properties.[1] This guide provides an in-depth technical overview of viable synthetic pathways for the conversion of 4-fluorobiphenyl into this compound. While cross-coupling methods are common for constructing the biphenyl core, this document focuses on the specific challenge of functionalizing the pre-existing 4-fluorobiphenyl skeleton. We will explore multi-step functional group interconversion strategies, including a classical nitration-reduction-diazotization sequence and a sulfonation-alkali fusion route, providing mechanistic rationale and detailed protocols. Furthermore, we will touch upon modern C-H activation methodologies as an emerging alternative.

Introduction

Chemical Profile of this compound

-

Chemical Name: 4-(4-fluorophenyl)phenol[][3]

-

Molecular Formula: C₁₂H₉FO[][3]

-

Molecular Weight: 188.20 g/mol []

This bifunctional molecule is a solid at room temperature, appearing as a white to off-white crystalline powder.[5] Its significance lies in the strategic placement of the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group, which modulate the molecule's reactivity, solubility, and biological interactions.

Significance and Applications

The primary value of this compound is its role as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: It is a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably NSAIDs.[1] Its structure is a common motif in molecules designed to interact with biological targets.

-

Material Science: The specific electronic properties conferred by the fluoro and hydroxyl groups make it an ideal component for advanced liquid crystal materials and organic light-emitting diodes (OLEDs).[1]

-

Biological Research: The compound is investigated for its interaction with cytochrome P450 enzymes, which is crucial for understanding drug metabolism and designing new therapeutic agents.[1]

The Synthetic Challenge

The direct introduction of a hydroxyl group onto an unactivated aromatic C-H bond, specifically at the 4'-position of 4-fluorobiphenyl, is a non-trivial synthetic operation. The challenge lies in achieving high regioselectivity and avoiding side reactions. Therefore, indirect, multi-step pathways that proceed through more readily accessible functional groups are often the most practical and reliable solution.

Primary Synthetic Pathway: A Three-Step Functional Group Interconversion

A robust and well-established method for introducing a hydroxyl group onto an aromatic ring is through the transformation of a nitro group. This three-step sequence offers excellent control over regioselectivity and utilizes standard, well-understood laboratory procedures.

Pathway Overview: Nitration-Reduction-Diazotization Cascade

This pathway involves:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the 4'-position.

-

Chemoselective Reduction: Conversion of the nitro group to a primary amine (-NH₂).

-

Diazotization and Hydrolysis: Transformation of the amine into a diazonium salt (-N₂⁺), which is subsequently hydrolyzed to the target hydroxyl group (-OH).

Caption: Workflow for the Nitration-Reduction-Diazotization pathway.

Mechanistic Rationale & Causality

The success of this pathway hinges on the directing effects of the substituents on the biphenyl core during the initial electrophilic nitration. The existing phenyl group and the fluorine atom on the first ring are both ortho-, para-directing activators. However, for electrophilic attack on the second (unsubstituted) ring, the entire fluorophenyl group acts as a para-directing activator. This strongly favors the introduction of the nitro group at the 4'-position, ensuring high regioselectivity for the desired intermediate. Subsequent steps are standard functional group transformations.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-4'-nitrobiphenyl (Nitration)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-salt bath.

-

Reagent Preparation: Carefully add concentrated sulfuric acid (H₂SO₄, 3 equivalents) to the flask. Cool the acid to 0-5 °C.

-

Substrate Addition: Dissolve 4-fluorobiphenyl (1 equivalent) in a minimal amount of concentrated sulfuric acid and add it slowly to the cooled, stirred acid in the flask, maintaining the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (2 equivalents). Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 4-fluoro-4'-nitrobiphenyl.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 4-Fluoro-4'-aminobiphenyl (Reduction)

-

Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 4-fluoro-4'-nitrobiphenyl (1 equivalent).

-

Reagent Addition: Add ethanol as a solvent, followed by concentrated hydrochloric acid (HCl, 5-6 equivalents). To this stirred suspension, add tin(II) chloride dihydrate (SnCl₂, 3-4 equivalents) portion-wise.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, slowly add a concentrated sodium hydroxide (NaOH) solution to neutralize the excess acid and precipitate tin hydroxides, until the solution is strongly basic (pH > 10).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.

-

Purification: The crude amine can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound (Diazotization & Hydrolysis)

-

Diazotization: Dissolve the purified 4-fluoro-4'-aminobiphenyl (1 equivalent) in a mixture of dilute sulfuric acid and water in a beaker, and cool to 0-5 °C in an ice bath. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

-

Hydrolysis: The resulting cold diazonium salt solution is then added slowly in portions to a separate flask containing boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, continue boiling for an additional 15-20 minutes to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the reaction mixture. The crude this compound will often precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and then purify by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.[4]

Alternative Pathway: Sulfonation and Alkali Fusion

An alternative, albeit more aggressive, classical approach involves the sulfonation of 4-fluorobiphenyl followed by a high-temperature alkali fusion.

Caption: Workflow for the Sulfonation and Alkali Fusion pathway.

Mechanistic Rationale

Similar to nitration, sulfonation is an electrophilic aromatic substitution that is directed to the 4'-position of 4-fluorobiphenyl. The subsequent step is a nucleophilic aromatic substitution where the sulfonate group is displaced by a hydroxide ion under extreme conditions (alkali fusion). This process is effective for converting aryl sulfonic acids to phenols. A patented process for the analogous conversion of biphenyl-4-sulfonic acid to 4-hydroxybiphenyl proceeds via alkaline pressurized hydrolysis at temperatures of 310° to 330° C, highlighting the industrial feasibility of this type of transformation.[6]

Experimental Protocol (Conceptual)

-

Sulfonation: 4-Fluorobiphenyl is treated with fuming sulfuric acid (oleum) at a controlled temperature. The reaction is highly exothermic and requires careful monitoring. After the reaction is complete, the mixture is quenched on ice to precipitate the sulfonic acid derivative.

-

Alkali Fusion: The isolated 4'-fluoro-[1,1'-biphenyl]-4-sulfonic acid is mixed with a large excess of solid sodium hydroxide or potassium hydroxide. The mixture is heated in a nickel or iron crucible to high temperatures (300-350 °C) until the fusion is complete.

-

Workup: The cooled melt is dissolved in water and carefully acidified with a strong acid (e.g., HCl or H₂SO₄). This protonates the phenoxide intermediate, precipitating the crude this compound.

-

Purification: The product is collected and purified by recrystallization or chromatography.

Trustworthiness Note: This method involves hazardous reagents (oleum) and extreme temperatures. It is generally less favored in a modern laboratory setting compared to the nitration pathway due to safety concerns and the harsh conditions, but it remains a viable, albeit challenging, industrial method.

Purification and Characterization

Regardless of the synthetic pathway chosen, rigorous purification is essential to meet the quality standards required for pharmaceutical and material applications.[4]

-

Column Chromatography: This is a standard method for achieving high purity. Silica gel is typically used as the stationary phase with a solvent system gradient, such as hexane/ethyl acetate, to elute the product.[4]

-

Recrystallization: For achieving ultra-high purity, recrystallization from solvents like ethanol or methanol is highly effective.[4]

-

Analytical Verification: The purity of the final product should be verified by analytical methods like High-Performance Liquid Chromatography (HPLC), ensuring it meets the required specification (e.g., >98%).[4] The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A: Nitration Cascade | Pathway B: Sulfonation & Fusion |

| Number of Steps | 3 | 2 |

| Reagent Hazard | Moderate (conc. acids) | High (oleum, molten alkali) |

| Reaction Conditions | Low to moderate temperatures | Very high temperatures |

| Control & Selectivity | Excellent | Good, but harsh |

| Scalability | Readily scalable with care | Industrially proven but challenging |

| Typical Yields | Moderate to good overall | Variable, can be high |

| Waste Stream | Tin or other metal waste | High salt content (sulfates) |

Conclusion

The synthesis of this compound from 4-fluorobiphenyl is most reliably achieved through a multi-step functional group interconversion strategy. The Nitration-Reduction-Diazotization pathway represents the most versatile and controllable laboratory-scale method, offering high regioselectivity under manageable reaction conditions. While the Sulfonation-Alkali Fusion route is more direct, its requirement for hazardous reagents and extreme temperatures makes it more suitable for specialized industrial applications. Emerging C-H activation techniques may one day offer a more direct route, but for now, these classical, well-validated pathways remain the cornerstone for producing this valuable chemical intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Synthesis Routes and Purification Methods for this compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis.

- Zhang, J., & Fan, X. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1'-biphenyl]-2-ols. Organic & Biomolecular Chemistry, 14(34), 8059-8062.

- BOC Sciences. (n.d.). CAS 324-94-7 4-Hydroxy-4'-fluorobiphenyl.

- Alfa Chemistry. (n.d.). CAS 324-94-7 this compound.

- Bayer AG. (1998). Process for the preparation of 4-hydroxybiphenyl. US Patent 5,847,234A.

- TCI America. (n.d.). This compound 98.0+%. Fisher Scientific.

Sources

The Strategic Incorporation of Fluorine in Biphenyl Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth technical guide focuses on the multifaceted world of fluorinated biphenyl compounds, a class of molecules that has demonstrated significant therapeutic potential across a range of diseases. By leveraging the unique physicochemical properties of fluorine—such as its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity—researchers have developed potent and selective inhibitors for various biological targets. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of fluorinated biphenyls. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to support ongoing research and drug discovery efforts in this exciting field.

Introduction: The Fluorine Advantage in Drug Discovery

The Unique Physicochemical Properties of Fluorine

Fluorine has emerged as an indispensable element in modern drug discovery, with its unique electronic and steric properties offering medicinal chemists a powerful tool to fine-tune biological activity.[1][2] Despite being the smallest halogen, its extraordinary high electronegativity and the strength of the C-F bond allow for the modulation of a drug candidate's electronic properties, conformation, lipophilicity, and metabolic fate.[1][3] These effects often translate into improved potency, selectivity, and pharmacokinetic profiles.[1][3] The C-F bond is the most polar single bond in organic chemistry, yet the small size of the fluorine atom (similar to that of a hydrogen atom) means that its introduction often results in minimal steric perturbation.[4]

Impact of Fluorination on Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.[3] Fluorination can block metabolically labile sites, thereby increasing the metabolic stability and half-life of a drug.[5][6] For instance, the C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation.[6] Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's solubility, absorption, and receptor binding affinity.[3][6] Judicious use of fluorine can therefore enhance a drug's bioavailability and overall efficacy.[6]

The Biphenyl Scaffold: A Privileged Structure in Medicinal Chemistry

The biphenyl moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its rigid yet conformationally flexible nature allows it to adopt specific spatial orientations required for optimal receptor binding. The two phenyl rings can be functionalized at various positions, providing a versatile platform for the design of new therapeutic agents. The combination of the biphenyl scaffold with the unique properties of fluorine has led to the development of a diverse array of biologically active compounds.

Synthesis of Fluorinated Biphenyl Compounds

Overview of Synthetic Strategies

The synthesis of fluorinated biphenyl and polyphenyl compounds can be achieved through various coupling reactions, including the Heck reaction, Glaser coupling, Hiyama coupling, and the Suzuki-Miyaura reaction.[7] Among these, the Suzuki-Miyaura reaction is often the preferred method for C-C bond formation due to the ease of handling and low toxicity of the boronic acid reagents.[7]

The Suzuki-Miyaura Coupling: A Preferred Method

The Suzuki-Miyaura (SM) reaction is one of the most extensively utilized processes for synthesizing biphenyl derivatives.[7][8] This palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide has become a powerful tool for medicinal chemists.[7][8]

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling Reaction

The following protocol is a representative example for the synthesis of fluorinated biphenyl compounds.[7][8]

Materials:

-

1-bromo-3,4-difluorobenzene

-

Arylboronic acid derivative

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dioxane and water (3:1 v/v)

-

Pressure tube

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate for elution

Procedure:

-

In a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the desired arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol%).[7][8]

-

Add a 1:3 v/v mixture of water and dioxane to the pressure tube.

-

Seal the tube and heat the reaction mixture at 105 °C for 8.5 hours.[7][8]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the pure fluorinated biphenyl compound.[8]

Characterization Techniques (NMR, X-ray Crystallography)

The synthesized compounds are typically characterized using various spectroscopic techniques.[9] 1H NMR and 13C NMR spectroscopy are used to confirm the structure of the compounds, with characteristic signals and coupling constants (e.g., JCF) indicating the presence and position of fluorine atoms.[7][8] For crystalline compounds, single-crystal X-ray diffraction (SC-XRD) analysis can be used to elucidate the precise three-dimensional structure.[9]

Biological Activities and Therapeutic Applications

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A prominent class of fluorinated biphenyl compounds, the diarylpyrimidines (DAPYs), have shown exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[10] The introduction of fluorine atoms into the biphenyl moiety has been shown to significantly enhance their antiviral activity and improve their pharmacokinetic profiles.[10][11]

NNRTIs bind to an allosteric pocket of the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.[10]

Studies on fluorine-substituted NH2-biphenyl-diarylpyrimidines have revealed important structure-activity relationships.[11] For instance, the introduction of a 3-fluorine into the benzene ring generally enhances inhibitory activity and the selectivity index (SI).[11] Furthermore, adding a cyano group to the terminal benzene ring has been shown to be beneficial for improving inhibitory activity and reducing cytotoxicity.[11]

| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| JK-4b (non-fluorinated) | WT HIV-1 | 1.0 | 2.08 | 2059 | [10] |

| 5t (fluorinated) | WT HIV-1 | 1.8 | 117 | >65,000 | [10][11] |

| 5m (fluorinated) | WT HIV-1 | 2.3 | >220 | 95,854 | [11] |

| Etravirine (standard) | WT HIV-1 | 2.9 | >4.6 | >1600 | [11] |

Anti-Inflammatory Activity: Flurbiprofen and its Derivatives

Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a fluorinated biphenyl compound.[10] Research has focused on synthesizing its derivatives to retain anti-inflammatory properties while reducing side effects like gastrointestinal ulceration.[10]

Like other NSAIDs, flurbiprofen exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Animals:

-

Wistar rats (150-200 g) of either sex are used.[10]

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or vehicle (control) orally.

-

After one hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume immediately after the injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Ulcerogenic Activity:

-

After the anti-inflammatory study, sacrifice the animals and examine their stomachs for any signs of ulceration.

-

Score the ulcers based on their number and severity.

Studies have shown that some new derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid exhibit potent anti-inflammatory activity with significantly lower ulcerogenic potential compared to the parent drug, flurbiprofen.[10]

Anti-Cancer Activity

Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[10] By blocking androgen production, these compounds represent a promising therapeutic strategy for androgen-dependent prostate cancer.[10]

Certain fluorinated biphenyl compounds designed as angiotensin II (Ang II) receptor antagonists have also demonstrated anti-tumor activity.[12] For example, compound 4, a fluorine-substituted derivative, was found to inhibit prostate cancer in both in vitro and in vivo models.[12]

Angiotensin II Receptor Antagonists for Hypertension

New potent non-tetrazole angiotensin II (Ang II) receptor antagonists have been developed by incorporating fluorine into derivatives of losartan, valsartan, and irbesartan.[12] These compounds have shown nanomolar affinity for the AT1 receptor subtype.[12]

In vivo studies in spontaneously hypertensive rats (SHR) and renal hypertensive rats (RHR) have demonstrated that these fluorinated compounds can produce a dose-dependent antihypertensive effect.[12] Notably, compound 4 exhibited an efficient and long-lasting effect, reducing blood pressure for more than 24 hours at a dose of 10 mg/kg in SHR, outperforming losartan and valsartan.[12]

Advanced Concepts and Case Studies

Impact of Fluorine on Conformational Preferences and Receptor Binding

The introduction of fluorine can significantly influence the conformational preferences of a molecule, which can have a profound impact on its binding to a biological target.[6] The gauche effect between fluorine and adjacent groups can stabilize specific conformers that may be more favorable for receptor binding.[4] In the context of biphenyls, fluorine substitution can affect the dihedral angle between the two phenyl rings, influencing the overall shape of the molecule and its fit within a binding pocket.[13]

Fluorinated Biphenyls as Mechanism-Based Enzyme Inhibitors

Fluorinated compounds can be designed as mechanism-based inhibitors, which are relatively inert until they are activated by their target enzyme.[14][15] This activation leads to the formation of a reactive species that covalently modifies the enzyme, resulting in irreversible inhibition.[14][15] The unique electronic properties of fluorine can be harnessed to facilitate this process.[16][17][18]

Pharmacokinetics and Metabolism of Fluorinated Biphenyls

A key strategy in drug design is to block sites of metabolic oxidation to improve a drug's half-life and bioavailability.[5][6] Fluorine is often used for this purpose, as the C-F bond is highly resistant to enzymatic cleavage.[6] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of the compound can be significantly enhanced.[5]

While the C-F bond is generally stable, metabolic defluorination can occur, leading to the release of fluoride ions or other reactive fluorine-containing metabolites.[4][19] High levels of fluoride can be toxic, and certain fluorinated metabolites, such as fluoroacetic acid, can be highly toxic by disrupting cellular metabolism.[4] Therefore, it is crucial to assess the metabolic fate and potential toxicity of fluorinated compounds during drug development.[4][20][21]

Future Directions and Emerging Trends

Novel Fluorination Methodologies

The increasing importance of fluorinated compounds in drug discovery has spurred the development of new and more efficient synthetic methods for their preparation.[1][22] Late-stage fluorination, where a fluorine atom is introduced in the final steps of a synthesis, is a particularly attractive strategy as it allows for the rapid generation of fluorinated analogs of complex molecules.[1][22][23]

Application in PET Imaging with 18F

The positron-emitting isotope 18F is widely used in positron emission tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo.[3][24] The development of efficient methods for incorporating 18F into biphenyl and other scaffolds is a key area of research, as it enables the development of new diagnostic and research tools.[3][24]

Expansion into New Therapeutic Areas

The versatility of the fluorinated biphenyl scaffold suggests that its application can be expanded to a wide range of new therapeutic areas. As our understanding of the structure-activity relationships and mechanisms of action of these compounds grows, so too will our ability to design novel fluorinated biphenyls with tailored biological activities.

Conclusion

Fluorinated biphenyl compounds represent a rich and diverse class of molecules with significant potential for the development of new therapeutic agents. The strategic incorporation of fluorine provides a powerful means to modulate the physicochemical and biological properties of the biphenyl scaffold, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, biological activities, and advanced concepts related to these compounds, with the aim of supporting further research and innovation in this promising field of medicinal chemistry.

References

- The Biological Frontier of Fluorinated Biphenyls: A Technical Guide - Benchchem.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - NIH.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega.

- Synthesis and biological evaluation of new fluorine substituted derivatives as angiotensin II receptor antagonists with anti-hypertension and anti-tumor effects - PubMed.

- Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed.

- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF - ResearchGate.

- Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds.

- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments.

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews.

- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC.

- Fluorine in drug discovery: Role, design and case studies.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed.

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH.

- Fluorinated mechanism-based inhibitors: common themes and recent developments.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.

- Metabolism and Toxicity of Fluorine Compounds - PMC - NIH.

- Applications of Fluorine in Medicinal Chemistry - PubMed.

- (PDF) Enzyme inhibition by fluoro compounds - ResearchGate.

- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PubMed.

- Toxic effects of perfluorinated compounds at human cellular level and on a model vertebrate.

- Fluorinated non-imidazole histamine H3 receptor antagonists - PubMed.

- Toxicology of fluorine-containing monomers - PubMed.

- Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of new fluorine substituted derivatives as angiotensin II receptor antagonists with anti-hypertension and anti-tumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]

- 15. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rroij.com [rroij.com]

- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxic effects of perfluorinated compounds at human cellular level and on a model vertebrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. bioengineer.org [bioengineer.org]

- 24. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-4'-hydroxybiphenyl as a Metabolite of 4-Fluorobiphenyl: A Technical Guide to its Metabolic Pathway and In Vitro Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical research, 4-fluorobiphenyl (4-FBP) stands out as a versatile chemical intermediate, crucial for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1] Its biphenyl structure provides a rigid scaffold, while the fluorine atom imparts unique electronic characteristics that can significantly influence the biological activity and pharmacokinetic properties of a final drug molecule.[1] However, like any xenobiotic introduced into a biological system, 4-FBP is subject to metabolic transformation. Understanding the metabolic fate of such compounds is a cornerstone of modern drug discovery and toxicology, providing critical insights into a compound's efficacy, safety, and potential for drug-drug interactions.[2][3][4]

This guide provides a comprehensive technical overview of the metabolic conversion of 4-fluorobiphenyl to its principal metabolite, 4-fluoro-4'-hydroxybiphenyl (4'-OH-4-FBP). We will delve into the enzymatic machinery responsible for this transformation, present field-proven in vitro experimental workflows for its study, detail the analytical methodologies for its detection, and discuss the toxicological and pharmacological implications of this metabolic step.

Section 1: The Metabolic Pathway of 4-Fluorobiphenyl

The biotransformation of xenobiotics is typically a two-phase process designed to increase their water solubility and facilitate their excretion from the body.

Phase I Metabolism: The Hydroxylation of 4-FBP

The primary and most significant event in the metabolism of 4-FBP is a Phase I oxidation reaction. Specifically, it undergoes aromatic hydroxylation, predominantly at the 4'-position (the para position on the unsubstituted phenyl ring), to yield this compound (4'-OH-4-FBP).[5][6] This is the major metabolic route observed in various biological systems.[5][6] While 4'-hydroxylation is the principal transformation, minor metabolites, including other monohydroxylated and dihydroxylated products, have also been detected.[7]

Caption: Phase I metabolic hydroxylation of 4-Fluorobiphenyl.

The Role of Cytochrome P450 Monooxygenases

This hydroxylation is not a spontaneous chemical event; it is catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP450) monooxygenases.[8][9] These enzymes are the primary drivers of Phase I metabolism, responsible for metabolizing the vast majority of drugs and other xenobiotics.[8][9] The reaction involves the binding of the 4-FBP substrate to the active site of a CYP enzyme, followed by the activation of molecular oxygen and its insertion into the C-H bond at the 4'-position of the biphenyl core.[8]

While the specific human CYP isoform responsible for 4-FBP hydroxylation is not definitively established in the provided literature, evidence from studies on structurally similar compounds and the general substrate preferences of CYP families allows for informed hypotheses. CYP2E1 is known to metabolize small, hydrophobic compounds, and CYP2C9 is heavily involved in the 4'-hydroxylation of other biphenyl-containing drugs like flurbiprofen.[10][11][12][13] Therefore, isoforms within the CYP2C and CYP2E families are strong candidates for this biotransformation.

Phase II Metabolism: Conjugation of 4'-OH-4-FBP

Following the introduction of a polar hydroxyl group by CYP450 enzymes, the 4'-OH-4-FBP metabolite can undergo Phase II metabolism. This involves conjugation reactions where an endogenous, water-soluble molecule is attached to the hydroxyl group. For 4'-OH-4-FBP, this typically involves the formation of sulfate and β-glucuronide conjugates.[7][14] These conjugation products are significantly more water-soluble than the parent compound and the Phase I metabolite, which facilitates their elimination from the body via urine or bile.[7]

Caption: Overall metabolic pathway of 4-Fluorobiphenyl.

Section 2: Experimental Approaches for Studying 4-FBP Metabolism In Vitro

To investigate the metabolic fate of compounds like 4-FBP, in vitro models are indispensable tools in the early stages of drug discovery and toxicological assessment.

Rationale for In Vitro Models

The use of subcellular liver fractions, particularly microsomes, is considered a gold-standard approach for studying drug metabolism.[15] Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP450 enzymes.[15] They offer several advantages:

-

High Concentration of Enzymes: They are an enriched source of Phase I metabolic enzymes.[15]

-

Cost-Effectiveness and Throughput: They are relatively inexpensive, easy to prepare and store, and amenable to high-throughput screening formats.[15]

-

Mechanistic Studies: They allow for the study of metabolic pathways and enzyme kinetics in a controlled environment, free from the complexities of a whole-animal system.[16]

Experimental Workflow for In Vitro Metabolism Assay

A well-designed in vitro metabolism experiment is a self-validating system. It must include appropriate controls to ensure that the observed formation of the metabolite is indeed a result of enzymatic activity. The general workflow involves incubating the parent compound (4-FBP) with liver microsomes and an NADPH-regenerating system (as CYP450 enzymes require NADPH as a cofactor), followed by quenching the reaction and analyzing the mixture for the presence of metabolites.

Caption: General workflow for an in vitro metabolism assay.

Step-by-Step Protocol: In Vitro Metabolism of 4-FBP using Rat Liver Microsomes

This protocol provides a robust framework for assessing the metabolic conversion of 4-FBP to 4'-OH-4-FBP.

1. Reagent Preparation:

- Liver Microsomes: Resuspend pooled rat liver microsomes in a cold phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice.

- NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system continuously generates the NADPH required by the CYP450 enzymes.

- 4-FBP Stock Solution: Prepare a concentrated stock solution of 4-FBP (e.g., 10 mM) in a suitable organic solvent like acetonitrile or DMSO. The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid inhibiting enzyme activity.[15]

2. Incubation Procedure:

- In a microcentrifuge tube, add the liver microsome suspension and the NADPH regenerating system.

- Control Sample: Prepare a parallel incubation without the NADPH regenerating system. This "minus-NRS" control is crucial to confirm that metabolite formation is NADPH-dependent and thus enzymatic.

- Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

- Initiate the reaction by adding a small volume of the 4-FBP stock solution to achieve the desired final substrate concentration (e.g., 10 µM).

- Incubate at 37°C with shaking for a specified time (e.g., 60 minutes). Time-course experiments can also be performed to determine the reaction rate.

3. Reaction Termination and Sample Preparation:

- Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes). This will precipitate the microsomal proteins and quench the enzymatic activity.

- Vortex the samples thoroughly.

- Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

- Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Section 3: Analytical Methodologies for Metabolite Detection and Quantification

Accurate and sensitive analytical methods are essential for identifying and quantifying the products of metabolism.

Overview of Analytical Techniques

The primary techniques for analyzing 4-FBP and its metabolites are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][17] HPLC is often coupled with UV or fluorescence detectors for quantification, while mass spectrometry provides structural confirmation.[17][18] For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying all fluorinated metabolites in a sample.[7]

Protocol: HPLC-Fluorescence Method for 4-FBP and 4'-OH-4-FBP Analysis

This method is adapted from established procedures for similar compounds and offers excellent sensitivity.[18]

-

Instrumentation: A standard HPLC system with a fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). A typical starting condition could be 40:60 (v/v) acetonitrile:buffer.[18]

-

Flow Rate: 1.0 mL/min.

-